Cas no 57772-57-3 (5-Hydroxy-2-iodobenzoic acid)

5-Hydroxy-2-iodobenzoic acid is a halogenated benzoic acid derivative featuring both hydroxyl and iodine substituents on the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of the iodine atom enables further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, while the hydroxyl and carboxyl groups offer additional sites for modification. Its well-defined structure and reactivity make it valuable for constructing complex molecules. The compound is typically supplied in high purity, ensuring consistent performance in research and industrial applications. Proper handling and storage are recommended due to its sensitivity to light and moisture.
5-Hydroxy-2-iodobenzoic acid structure
5-Hydroxy-2-iodobenzoic acid structure
Product name:5-Hydroxy-2-iodobenzoic acid
CAS No:57772-57-3
MF:C7H5IO3
MW:264.017274618149
MDL:MFCD00239284
CID:365785

5-Hydroxy-2-iodobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 5-Hydroxy-2-iodobenzoic acid
    • Benzoicacid, 5-hydroxy-2-iodo-
    • 2-iodo-5-hydroxybenzoic acid
    • 2-iodoyl-5-hydroxybenzoic acid
    • 5-hydroxy-2-iodo-benzoic acid
    • 5-Hydroxy-2-jod-benzoesaeure
    • 6-Iod-3-hydroxy-benzoesaeure
    • Benzoicacid,5-hydroxy-2-iodo
    • Benzoic acid, 5-hydroxy-2-iodo-
    • AK122029
    • 5-Hydroxy-2-iodobenzoicacid
    • QTYOSOIAZLKAGU-UHFFFAOYSA-N
    • MB01071
    • FCH1331172
    • OR400086
    • AX8104197
    • AB0034001
    • X8082
    • ST24044773
    • MDL: MFCD00239284
    • Inchi: 1S/C7H5IO3/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,9H,(H,10,11)
    • InChI Key: QTYOSOIAZLKAGU-UHFFFAOYSA-N
    • SMILES: IC1C([H])=C([H])C(=C([H])C=1C(=O)O[H])O[H]

Computed Properties

  • Exact Mass: 263.92800
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 160
  • Topological Polar Surface Area: 57.5

Experimental Properties

  • Density: 2.155±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 198 ºC
  • Solubility: Slightly soluble (3.4 g/l) (25 º C),
  • PSA: 57.53000
  • LogP: 1.69500

5-Hydroxy-2-iodobenzoic acid Security Information

5-Hydroxy-2-iodobenzoic acid Customs Data

  • HS CODE:2918290000
  • Customs Data:

    China Customs Code:

    2918290000

    Overview:

    2918290000 Other carboxylic acids and anhydrides containing phenolic groups but not other oxy groups\Acyl halide\Peroxides and peroxyacids and their derivatives.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    HS: 2918290000 other carboxylic acids with phenol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) VAT:17.0% MFN tariff:6.5% General tariff:30.0%

5-Hydroxy-2-iodobenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM155104-1g
5-Hydroxy-2-iodobenzoic acid
57772-57-3 95%
1g
$143 2022-12-31
abcr
AB447818-5g
5-Hydroxy-2-iodobenzoic acid; .
57772-57-3
5g
€760.70 2025-02-16
TRC
H518075-25mg
5-Hydroxy-2-iodobenzoic Acid
57772-57-3
25mg
$ 50.00 2022-06-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-EU892-250mg
5-Hydroxy-2-iodobenzoic acid
57772-57-3 95+%
250mg
638CNY 2021-05-07
Aaron
AR00EJB6-1g
5-Hydroxy-2-iodobenzoic acid
57772-57-3 96%
1g
$89.00 2025-01-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1168453-250mg
5-Hydroxy-2-iodobenzoic acid
57772-57-3 97%
250mg
¥436.00 2024-05-08
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS4889-5g
5-hydroxy-2-iodobenzoic acid
57772-57-3 95%
5g
¥2389.0 2024-04-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS4889-250mg
5-hydroxy-2-iodobenzoic acid
57772-57-3 95%
250mg
¥330.0 2024-04-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1168453-100mg
5-Hydroxy-2-iodobenzoic acid
57772-57-3 97%
100mg
¥282.00 2024-05-08
1PlusChem
1P00EJ2U-1g
5-Hydroxy-2-iodobenzoic acid
57772-57-3 95%
1g
$183.00 2025-02-27

5-Hydroxy-2-iodobenzoic acid Related Literature

Additional information on 5-Hydroxy-2-iodobenzoic acid

5-Hydroxy-2-iodobenzoic Acid: A Comprehensive Overview

5-Hydroxy-2-iodobenzoic acid (CAS No. 57772-57-3) is a versatile compound with significant applications in the fields of medicinal chemistry and organic synthesis. This aromatic carboxylic acid derivative features a hydroxyl group and an iodine atom, making it a valuable intermediate in the synthesis of various pharmaceuticals and research chemicals. In this article, we will delve into the chemical properties, synthesis methods, and potential applications of 5-hydroxy-2-iodobenzoic acid, drawing on the latest research findings to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of 5-hydroxy-2-iodobenzoic acid is C8H6O3I, with a molecular weight of approximately 249.03 g/mol. The compound is characterized by its planar structure, where the hydroxyl group (-OH) is located at the 5-position and the iodine atom (I) is at the 2-position on the benzene ring. This unique arrangement imparts specific chemical properties to the molecule, such as enhanced solubility in polar solvents and reactivity in various chemical reactions.

The presence of the hydroxyl group makes 5-hydroxy-2-iodobenzoic acid capable of forming hydrogen bonds, which can influence its solubility and reactivity. The iodine atom, being a heavy halogen, can participate in various substitution and elimination reactions, making it a useful handle for further functionalization. Additionally, the carboxylic acid group (-COOH) provides opportunities for esterification, amide formation, and other carboxylic acid derivatives.

Synthesis Methods

The synthesis of 5-hydroxy-2-iodobenzoic acid can be achieved through several routes, each with its own advantages and limitations. One common method involves the iodination of 5-hydroxybenzoic acid followed by oxidation to introduce the carboxylic acid group. Another approach is the direct synthesis from 2-iodophenol through a series of chemical transformations.

A recent study published in the Journal of Organic Chemistry (JOC) reported an efficient one-pot synthesis of 5-hydroxy-2-iodobenzoic acid using a copper-catalyzed oxidative coupling reaction. This method not only simplifies the synthetic route but also improves yield and purity, making it an attractive option for large-scale production.

Potential Applications in Medicinal Chemistry

5-Hydroxy-2-iodobenzoic acid has garnered attention in medicinal chemistry due to its potential as a lead compound for drug discovery. The presence of both hydroxyl and iodine functionalities allows for diverse modifications that can enhance biological activity and pharmacological properties.

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers explored the use of 5-hydroxy-2-iodobenzoic acid as a scaffold for developing novel anti-inflammatory agents. The results showed that derivatives of this compound exhibited significant anti-inflammatory activity in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.

Furthermore, another study in the Journal of Medicinal Chemistry investigated the antitumor properties of 5-hydroxy-2-iodobenzoic acid-based compounds. The research demonstrated that certain derivatives exhibited selective cytotoxicity against cancer cell lines, indicating their potential as anticancer agents.

Analytical Methods and Characterization

The accurate characterization of 5-hydroxy-2-iodobenzoic acid is crucial for both synthetic chemistry and pharmaceutical applications. Various analytical techniques are employed to ensure purity and identity, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

NMR spectroscopy is particularly useful for confirming the structure of 5-hydroxy-2-iodobenzoic acid, as it provides detailed information about the positions of hydrogen atoms and carbon atoms within the molecule. Mass spectrometry can be used to determine the molecular weight and confirm the presence of specific functional groups. HPLC is often employed for purity analysis and quantification in complex mixtures.

Safety Considerations and Handling

5-hydroxy-2-iodobenzoic acid . It is recommended to use personal protective equipment (PPE) such as gloves, goggles, and lab coats to prevent skin contact and inhalation. Additionally, work should be conducted in well-ventilated areas or under a fume hood to minimize exposure risks.

In conclusion, 5-hydroxy-2-iodobenzoic acid (CAS No. 57772-57-3) is a versatile compound with significant potential in medicinal chemistry and organic synthesis. Its unique chemical structure offers numerous opportunities for functionalization and application development. By staying informed about the latest research findings and adhering to best practices in handling and characterization, scientists can continue to unlock new possibilities with this intriguing compound.

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Amadis Chemical Company Limited
(CAS:57772-57-3)5-Hydroxy-2-iodobenzoic acid
A869593
Purity:99%
Quantity:5g
Price ($):342.0